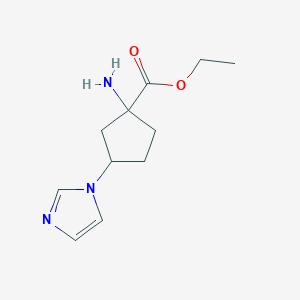

Ethyl 1-amino-3-(1h-imidazol-1-yl)cyclopentane-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 1-amino-3-(1H-imidazol-1-yl)cyclopentane-1-carboxylate is a compound that features an imidazole ring, which is a five-membered heterocyclic moiety containing three carbon atoms and two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazole derivatives, including Ethyl 1-amino-3-(1H-imidazol-1-yl)cyclopentane-1-carboxylate, can be achieved through several methods:

Debus-Radziszewski Synthesis: This method involves the condensation of glyoxal, ammonia, and an aldehyde.

Wallach Synthesis: This method uses the dehydrogenation of imidazolines.

From Alpha Halo-Ketones: This method involves the reaction of alpha halo-ketones with ammonia or primary amines.

Marckwald Synthesis: This method involves the cyclization of amino nitriles.

Industrial Production Methods

Industrial production of imidazole derivatives often involves the use of continuous flow reactors to optimize reaction conditions and improve yields. The choice of method depends on the desired substitution pattern and functional group compatibility .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-amino-3-(1H-imidazol-1-yl)cyclopentane-1-carboxylate can undergo various chemical reactions, including:

Oxidation: Imidazole derivatives can be oxidized to form imidazolones.

Reduction: Reduction reactions can convert imidazole derivatives to imidazolines.

Substitution: Nucleophilic substitution reactions can introduce various substituents onto the imidazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Nucleophilic reagents such as alkyl halides and acyl chlorides are used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazolones, while substitution reactions can introduce various functional groups onto the imidazole ring .

Scientific Research Applications

Ethyl 1-amino-3-(1H-imidazol-1-yl)cyclopentane-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 1-amino-3-(1H-imidazol-1-yl)cyclopentane-1-carboxylate involves its interaction with specific molecular targets and pathways. Imidazole derivatives often act by inhibiting enzymes or interfering with cellular processes. For example, they can inhibit cytochrome P450 enzymes, which are involved in the metabolism of various compounds .

Comparison with Similar Compounds

Similar Compounds

Clemizole: An antihistaminic agent containing an imidazole ring.

Etonitazene: An analgesic with an imidazole moiety.

Omeprazole: An antiulcer drug that contains an imidazole ring.

Uniqueness

Ethyl 1-amino-3-(1H-imidazol-1-yl)cyclopentane-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclopentane ring fused with the imidazole moiety makes it a valuable compound for various applications .

Biological Activity

Ethyl 1-amino-3-(1H-imidazol-1-yl)cyclopentane-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural characteristics, which include a cyclopentane framework, an amino group, and an imidazole moiety. This combination positions it as a potential candidate for various biological applications.

Structural Overview

The compound's structure can be described as follows:

- Cyclopentane Ring : A five-membered carbon ring that contributes to the compound's overall stability and reactivity.

- Imidazole Moiety : A five-membered ring containing two nitrogen atoms, known for its role in biological activity, particularly in enzyme interactions.

- Carboxylate Group : Enhances solubility and potential interaction with biological targets.

| Feature | Description |

|---|---|

| Chemical Formula | C₉H₁₂N₄O₂ |

| Molecular Weight | 196.22 g/mol |

| Functional Groups | Amino, Imidazole, Carboxylate |

Pharmacological Potential

Preliminary studies indicate that this compound exhibits several promising biological activities:

- Antimicrobial Activity : Research has shown that imidazole derivatives can possess antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans .

- Antioxidant Properties : The compound may also exhibit antioxidant activity, which is crucial for mitigating oxidative stress in biological systems.

- Enzyme Inhibition : The imidazole ring is known to interact with various enzymes, suggesting potential applications in enzyme inhibition studies .

Case Studies

A study assessing the biological activity of imidazole derivatives highlighted their efficacy against various pathogens, establishing a precedent for further exploration of compounds like this compound . Another investigation into selective deubiquitinase inhibitors noted that similar compounds could modulate cellular pathways by inhibiting specific enzymes .

Understanding the mechanisms through which this compound exerts its biological effects is critical. Potential mechanisms include:

- Binding Affinity to Biological Targets : Interaction studies suggest that the compound may bind effectively to certain receptors and enzymes, influencing their activity.

- Modulation of Signaling Pathways : By inhibiting specific enzymes, the compound could alter signaling pathways involved in cell growth and apoptosis.

Synthesis and Chemical Transformations

The synthesis of this compound typically involves multi-step organic reactions. Common synthetic routes include:

- Formation of the cyclopentane core.

- Introduction of the imidazole ring through cyclization reactions.

- Addition of the carboxylate group via carboxylation methods.

Comparative Analysis with Similar Compounds

Comparative studies with structurally similar compounds can provide insights into the unique properties of this compound:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Methyl 1-(methylamino)-3-(1H-pyrazol-1-yl)cyclopentane-1-carboxylate | Contains a pyrazole ring | Antimicrobial activity |

| Ethyl 4-{[5-(adamantan-1-yl)-2-sulfanylidene]}piperazine-1-carboxylate | Neuroprotective effects | Complex substituents enhance activity |

| Cyclopentane derivatives | Various structures | Used as analogs in drug design |

Properties

Molecular Formula |

C11H17N3O2 |

|---|---|

Molecular Weight |

223.27 g/mol |

IUPAC Name |

ethyl 1-amino-3-imidazol-1-ylcyclopentane-1-carboxylate |

InChI |

InChI=1S/C11H17N3O2/c1-2-16-10(15)11(12)4-3-9(7-11)14-6-5-13-8-14/h5-6,8-9H,2-4,7,12H2,1H3 |

InChI Key |

QWSPGTLLRSYGDJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1(CCC(C1)N2C=CN=C2)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.